1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride is a synthetic compound categorized under synthetic cathinones, which are known for their stimulant effects on the central nervous system. This compound is structurally related to other psychoactive substances and has garnered attention for its potential applications in both scientific research and medicine, despite concerns regarding its abuse potential.
The compound is primarily sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, where it is listed for research purposes. It has been studied extensively in various scientific contexts, including pharmacology and toxicology.
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride falls under the category of synthetic cathinones, which are derivatives of the khat plant's active ingredient, cathinone. These substances are often classified as new psychoactive substances (NPS) due to their stimulant properties and potential for abuse.
The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular formula of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride is . The compound features a phenyl group attached to a pyrrolidine moiety, with an octanone chain providing additional structural complexity.
InChI=1S/C15H22ClNO/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1HROMXVSMENBAYRM-UHFFFAOYSA-NCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.ClThe compound can undergo various chemical reactions typical for ketones and amines:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, oxidation might be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
As a synthetic cathinone, 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one primarily acts as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to that of other stimulants like amphetamines.
Research indicates that these compounds can promote the release of neurotransmitters while also blocking their reabsorption at synaptic sites, leading to increased levels in the synaptic cleft and enhanced stimulation of postsynaptic receptors.
The hydrochloride salt form enhances solubility in water compared to its free base form. Key physical properties include:
The compound exhibits typical reactivity associated with ketones and amines:
1-Pheynl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride has several applications in scientific research:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1
CAS No.: 2058075-35-5